(5-Chloro-2-propylphenyl)hydrazine
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Overview
Description
(5-Chloro-2-propylphenyl)hydrazine is a chemical compound with the molecular formula C9H13ClN2. It is a useful building block in the synthesis of various pharmaceuticals. The compound is characterized by the presence of a chloro group at the 5th position and a propyl group at the 2nd position on a phenyl ring, with a hydrazine group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-propylphenyl)hydrazine typically involves the reaction of 5-chloro-2-propylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-propylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction may produce amines.
Scientific Research Applications
(5-Chloro-2-propylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-propylphenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methylphenyl)hydrazine
- (5-Chloro-2-ethylphenyl)hydrazine
- (5-Chloro-2-isopropylphenyl)hydrazine
Uniqueness
(5-Chloro-2-propylphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the propyl group at the 2nd position and the chloro group at the 5th position makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and other organic compounds.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(5-chloro-2-propylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-7-4-5-8(10)6-9(7)12-11/h4-6,12H,2-3,11H2,1H3 |
InChI Key |
IQNPNOYACHTKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)Cl)NN |
Origin of Product |
United States |
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